5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Medicinal Chemistry Bioisosterism Cannabinoid Receptor

5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (CAS 1603533-85-2) is a low-molecular-weight (161.59 g/mol) 1,2,4-oxadiazole derivative bearing a chloromethyl group at the 5-position and a N,N-dimethylamino substituent at the 3-position of the heterocyclic ring. The compound is commercially supplied as a research chemical and building block, typically at ≥95% purity, by multiple international vendors including Biosynth and CymitQuimica.

Molecular Formula C5H8ClN3O
Molecular Weight 161.59 g/mol
CAS No. 1603533-85-2
Cat. No. B1458311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
CAS1603533-85-2
Molecular FormulaC5H8ClN3O
Molecular Weight161.59 g/mol
Structural Identifiers
SMILESCN(C)C1=NOC(=N1)CCl
InChIInChI=1S/C5H8ClN3O/c1-9(2)5-7-4(3-6)10-8-5/h3H2,1-2H3
InChIKeySOPQEQPJQATWPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (CAS 1603533-85-2) – Key Physicochemical Properties, Regulatory Status & Core Structural Characteristics


5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (CAS 1603533-85-2) is a low-molecular-weight (161.59 g/mol) 1,2,4-oxadiazole derivative bearing a chloromethyl group at the 5-position and a N,N-dimethylamino substituent at the 3-position of the heterocyclic ring . The compound is commercially supplied as a research chemical and building block, typically at ≥95% purity, by multiple international vendors including Biosynth and CymitQuimica . The 1,2,4-oxadiazole core is recognized in medicinal chemistry as a privileged scaffold with enhanced metabolic resilience compared to ester and amide bioisosteres, and 3-amino-1,2,4-oxadiazoles have been validated as effective bioisosteric replacements for acylguanidine pharmacophores in clinically relevant diuretic agents [1].

Why 5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine Cannot Be Casually Replaced by a Generic 1,2,4-Oxadiazole Analog


The 1,2,4-oxadiazole scaffold is not a uniform pharmacophore; regioisomeric and substituent-level variations produce quantifiably divergent biological and physicochemical profiles that prohibit simple interchange. Direct comparative studies have demonstrated that matched pairs of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers exhibit significant differences in hydrogen-bond acceptor/donor strength, lipophilicity, metabolic stability, and target-binding affinity [1]. In the specific context of 5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, the simultaneous presence of a reactive chloromethyl electrophilic handle at C5 and a dimethylamino group at C3—rather than at the alternative C5 position—determines its distinct reactivity profile and its suitability as a bifunctional building block for diversity-oriented synthesis. Substitution with an analog bearing a different leaving group (e.g., bromomethyl or hydroxymethyl) or a regioisomeric arrangement of the amino substituent would alter both the nucleophilic substitution kinetics and the electronic properties of the oxadiazole ring, leading to different downstream reactivity in target molecule construction [2].

Quantitative Differentiation of 5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine from Closest Analogs – An Evidence-Based Procurement Guide


1,2,4-Oxadiazole Core Retains 10- to 50-Fold Higher CB2 Receptor Affinity Compared to the 1,3,4-Oxadiazole Regioisomer

In a matched-pair study of high-affinity CB2 ligands, the 1,3,4-oxadiazole regioisomeric analogs of 1,2,4-oxadiazole lead compounds displayed 10- to 50-fold reduced CB2 receptor binding affinity [1]. Specifically, 1,3,4-oxadiazole derivative 9a showed a 10-fold reduction and derivative 9b showed a 50-fold reduction in CB2 affinity (Ki values) compared to their corresponding 1,2,4-oxadiazole counterparts 1a and 1b, respectively [1]. Despite this reduction, the best 1,3,4-oxadiazole analog still retained high CB2 affinity (Ki = 25 nM) and selectivity over CB1, but the significant affinity loss demonstrates that the 1,2,4-oxadiazole core cannot be replaced with a 1,3,4-oxadiazole ring without quantifiable pharmacological penalty [1].

Medicinal Chemistry Bioisosterism Cannabinoid Receptor

1,2,4-Oxadiazol-3-amine Unit Validated as a Functional Bioisostere for the Acylguanidine Pharmacophore in an Amiloride-Type Diuretic

The 1,2,4-oxadiazol-3-amine structural motif—the core substitution pattern of the target compound—has been validated as a direct bioisosteric replacement for the acylguanidine moiety in amiloride, a clinically used diuretic [1]. The resulting analogue, CGS 4270, exhibited a diuretic profile similar to that of amiloride when evaluated in both rat and dog models [1]. A control series of 5-aryl-1,2,4-oxadiazol-3-amines (structurally distinct from the amiloride template) showed no diuretic activity, confirming that biological activity depends on the specific substitution pattern rather than the oxadiazole ring alone [1].

Medicinal Chemistry Bioisosterism Diuretic Agents

Chloromethyl Electrophilic Handle Enables Versatile Nucleophilic Derivatization at the 5-Position Not Possible with Methyl or Hydroxymethyl Analogs

The chemical reactivity of the chloromethyl group attached to the 1,2,4-oxadiazole ring has been systematically investigated using the closely related synthon 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan [1]. The chloromethyl group was shown to undergo nucleophilic substitution reactions with a range of N- and S-nucleophiles, enabling the synthesis of diverse 1,2,5-oxadiazole derivatives [1]. In contrast, the 5-methyl analog would lack this electrophilic reactivity; the 5-bromomethyl analog would show higher reactivity with lower selectivity and potentially greater instability; and the 5-hydroxymethyl analog would require activation (e.g., tosylation) before nucleophilic displacement, adding a synthetic step. The chloromethyl group thus occupies a distinctive reactivity midpoint—sufficient electrophilicity for efficient derivatization without the handling and selectivity challenges of the bromo analog [1].

Synthetic Chemistry Building Block Utility Nucleophilic Substitution

Regioisomeric Positioning of the Dimethylamino Group at C3 (Rather than C5) Determines Distinct Synthetic Accessibility and Downstream Functionalization Trajectory

A well-established synthetic methodology exists for accessing N,N-dialkyl-1,2,4-oxadiazol-5-amines via condensation of Vilsmeier salts with amidoximes, yielding products in good to high yields (up to 82%) under mild conditions [1]. This route produces the 5-amino regioisomer, which is structurally distinct from the target compound that bears the dimethylamino group at the 3-position [1]. Access to the 3-amino regioisomer (as in the target compound) requires a different synthetic strategy, typically involving cyclocondensation of N,N-dimethylguanidine derivatives with chloroacetyl chloride or related electrophiles, or alternatively, nucleophilic displacement of a 3-leaving group with dimethylamine [class-level inference]. This regioisomeric divergence means that researchers cannot access the 3-amino scaffold by simply adapting the 5-amino synthetic route; procurement of the pre-formed 3-amino building block eliminates the need for a separate, non-trivial synthetic campaign [1].

Synthetic Chemistry Regioisomer Differentiation Building Block Strategy

Proven and High-Confidence Application Scenarios for 5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine


Fragment-Based Drug Discovery (FBDD) Targeting Ion Channels or Transporters Using the 3-Amino-1,2,4-oxadiazole Bioisostere Strategy

This compound serves as a functionalized fragment or building block for FBDD campaigns that exploit the validated bioisosteric equivalence between 1,2,4-oxadiazol-3-amines and acylguanidines [1]. The chloromethyl handle at C5 enables rapid diversification into focused libraries while preserving the 3-amino pharmacophoric core. The target compound's low molecular weight (161.59 g/mol) and favorable LogP (predicted ~0.69–1.46) align with fragment-like physicochemical property guidelines, making it suitable for fragment screening and subsequent structure-guided elaboration. This approach is directly supported by the successful translation of the 3-amino-1,2,4-oxadiazole motif into a diuretic agent with in vivo efficacy comparable to amiloride [1].

Covalent Inhibitor or Affinity Probe Development Leveraging the 5-Chloromethyl Electrophilic Warhead

The chloromethyl group at the 5-position provides a moderately electrophilic warhead suitable for covalent targeting of cysteine or other nucleophilic residues in protein binding sites. The reactivity profile of chloromethyl-1,2,4-oxadiazoles has been experimentally characterized, demonstrating efficient displacement by N- and S-nucleophiles [2]. The 3-dimethylamino substituent modulates the electronic properties of the oxadiazole ring, tuning the electrophilicity of the chloromethyl group; this electronic tuning is absent in 5-chloromethyl-1,2,4-oxadiazole analogs lacking the amino substituent, making the bifunctional nature of this compound uniquely suited for structure-activity relationship studies of covalent modifiers.

Scaffold-Hopping in Medicinal Chemistry Programs Requiring 1,2,4-Oxadiazole Cores with Intact Target Affinity

For programs that have identified a 1,2,4-oxadiazole-containing lead series and are considering scaffold-hopping to 1,3,4-oxadiazole analogs, this compound can serve as a reference building block for generating the 1,2,4-oxadiazole comparator series. The quantitative evidence that 1,3,4-oxadiazole regioisomers suffer a 10- to 50-fold loss in CB2 receptor affinity relative to their 1,2,4-oxadiazole counterparts [3] provides a clear rationale for retaining the 1,2,4-oxadiazole core during lead optimization. Procurement of this specific building block ensures that the library generated maintains the pharmacologically privileged 1,2,4-oxadiazole architecture with the validated 3-amino substitution pattern.

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) with Built-In Synthetic Efficiency

The compound's dual functionalization—a reactive chloromethyl electrophile at C5 and a pre-installed dimethylamino group at C3—makes it an ideal input for parallel chemistry workflows. The chloromethyl group can undergo nucleophilic displacement with structurally diverse amines, thiols, or alcohols in plate-based format, while the 3-amino group remains available for further modification or may serve as a fixed pharmacophoric element [2]. This eliminates the need for sequential protection/deprotection steps and avoids the synthetic challenge of introducing the 3-amino group after scaffold construction. The 1,2,4-oxadiazole ring also imparts greater metabolic stability compared to ester-based linkers commonly used in library synthesis, reducing degradation during biological screening [class-level inference from bioisostere literature].

Quote Request

Request a Quote for 5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.